molecular formula C9H11Cl2NO B3108289 3-(3,4-Dichlorophenoxy)propan-1-amine CAS No. 164396-37-6

3-(3,4-Dichlorophenoxy)propan-1-amine

Cat. No.: B3108289
CAS No.: 164396-37-6
M. Wt: 220.09 g/mol
InChI Key: JZFORTINBLQENE-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenoxy)propan-1-amine is an organic compound with the molecular formula C9H11Cl2NO. It is characterized by the presence of a dichlorophenoxy group attached to a propan-1-amine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenoxy)propan-1-amine typically involves the reaction of 3,4-dichlorophenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group displaces the chlorine atom on the propyl chain. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenoxy)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,4-Dichlorophenoxy)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group can bind to the active site of enzymes, inhibiting their activity. Additionally, the amine group can form hydrogen bonds with receptor sites, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorophenoxy)propan-1-amine
  • 3-(3,5-Dichlorophenoxy)propan-1-amine
  • 3-(4-Chlorophenoxy)propan-1-amine

Comparison

3-(3,4-Dichlorophenoxy)propan-1-amine is unique due to the specific positioning of the chlorine atoms on the phenoxy group. This positioning can influence the compound’s reactivity and interaction with molecular targets. Compared to its analogs, such as 3-(2,4-Dichlorophenoxy)propan-1-amine, the 3,4-dichloro substitution pattern may result in different biological activities and chemical properties.

Properties

IUPAC Name

3-(3,4-dichlorophenoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO/c10-8-3-2-7(6-9(8)11)13-5-1-4-12/h2-3,6H,1,4-5,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFORTINBLQENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCCN)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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